Cas no 883554-72-1 (METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE)

METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE structure
883554-72-1 structure
Product Name:METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE
CAS No:883554-72-1
MF:C14H15NO3
MW:245.273803949356
CID:721084
PubChem ID:17750262
Update Time:2025-07-17

METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE
    • methyl 4-(cyclopropylcarbamoyl)cubane-1-carboxylate
    • BM547
    • 883554-72-1
    • DTXSID40590394
    • Methyl 4-(cyclopropylcarbamoyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
    • methyl (1s,2R,3r,8S)-4-(cyclopropylcarbamoyl)cubane-1-carboxylate
    • METHYL 8-(CYCLOPROPYLCARBAMOYL)CUBANE-1-CARBOXYLATE
    • Inchi: 1S/C14H15NO3/c1-18-12(17)14-8-5-9(14)7-10(14)6(8)13(5,7)11(16)15-4-2-3-4/h4-10H,2-3H2,1H3,(H,15,16)
    • InChI Key: OKPXMZBIIXXXHJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C12C3C4C1C1C2C3C14C(NC1CC1)=O)=O

Computed Properties

  • Exact Mass: 245.10500
  • Monoisotopic Mass: 245.105193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • XLogP3: 0

Experimental Properties

  • Density: 1.53
  • Boiling Point: 428.1°C at 760 mmHg
  • Flash Point: 212.7°C
  • Refractive Index: 1.674
  • PSA: 55.40000
  • LogP: 0.56690

METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR312553-250mg
Methyl (1S,2R,3R,8S)-4-(cyclopropylcarbamoyl)cubane-1-carboxylate
883554-72-1 95%
250mg
£868.00 2024-05-23
Apollo Scientific
OR312553-1g
Methyl (1S,2R,3R,8S)-4-(cyclopropylcarbamoyl)cubane-1-carboxylate
883554-72-1 95%
1g
£2356.00 2024-05-23

Additional information on METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE

Exploring METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE (CAS 883554-72-1): A Unique Cubane Derivative with Broad Applications

The compound METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE (CAS 883554-72-1) represents a fascinating example of cubane-based chemistry, a field that has garnered significant attention due to the unique structural and electronic properties of the cubane scaffold. Cubanes, characterized by their highly strained cubic geometry, have become a focal point in materials science, medicinal chemistry, and advanced synthetic methodologies. This derivative, featuring both a cyclopropylaminocarbonyl group and a methyl carboxylate moiety, offers a versatile platform for further functionalization and application in diverse scientific domains.

One of the most intriguing aspects of METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE is its potential role in drug discovery. The cubane core is known for its ability to mimic aromatic or aliphatic systems while providing enhanced metabolic stability. Researchers are increasingly exploring cubane derivatives as bioisosteres in pharmaceutical design, particularly in the development of protease inhibitors or kinase modulators. The cyclopropylaminocarbonyl group in this compound may further contribute to binding affinity and selectivity, making it a valuable scaffold for targeting challenging biological pathways.

From a materials science perspective, the rigid cubic structure of METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE offers exciting possibilities. The compound's unique geometry could be leveraged in the design of high-energy materials or as building blocks for molecular machines. Recent studies have highlighted how cubane derivatives can serve as "molecular Lego" pieces for constructing complex three-dimensional architectures with precise control over spatial arrangement. The presence of both hydrogen bond donor (N-cyclopropylamide) and acceptor (ester carbonyl) groups in this molecule enhances its potential for supramolecular assembly.

Synthetic accessibility remains a key consideration for cubane chemistry, and METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE presents interesting challenges and opportunities in this regard. The compound's preparation likely involves multi-step synthesis from cubane-1,4-dicarboxylic acid derivatives, with careful control needed to selectively functionalize the cubane core. Modern synthetic techniques such as flow chemistry or photochemical methods may offer advantages in handling this strained system. The methyl ester group provides a convenient handle for further transformations, potentially enabling the creation of diverse cubane-based libraries for screening applications.

The stability profile of METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE is another area of significant interest. While cubanes are generally more stable than their strained geometry might suggest, the introduction of the N-cyclopropylamide moiety could influence both thermal stability and chemical reactivity. Understanding these properties is crucial for applications ranging from polymer additives to potential pharmaceutical formulations. Recent computational studies suggest that such cubane derivatives may exhibit unusual electronic properties that could be exploited in organic electronics or nonlinear optical materials.

In the context of green chemistry, METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE presents both challenges and opportunities. The energy-intensive nature of cubane synthesis must be balanced against the potential benefits of using these highly functionalized, compact structures. The compound's possible role as a building block for more sustainable materials—such as high-performance polymers with reduced environmental impact—is an active area of investigation. Researchers are particularly interested in whether the cubane core's rigidity might allow for materials with longer lifespans or reduced material requirements in applications.

Analytical characterization of METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE requires specialized techniques due to its unique structure. Advanced NMR methods, particularly 13C and 2D NMR, are essential for confirming the cubane framework and substitution pattern. Mass spectrometry must contend with the compound's potential for unusual fragmentation patterns, while X-ray crystallography remains the gold standard for definitive structural assignment. The growing availability of computational prediction tools has significantly aided in the interpretation of these analytical data for novel cubane derivatives.

Looking to the future, METHYL 4-(N-CYCLOPROPYLAMINOCARBONYL)CUBANECARBOXYLATE exemplifies the ongoing renaissance in strained hydrocarbon chemistry. As synthetic methods improve and our understanding of structure-property relationships deepens, compounds like this are likely to find increasing applications across multiple disciplines. Whether as specialized intermediates for pharmaceutical development, components in advanced materials, or subjects of fundamental chemical investigation, cubane derivatives continue to push the boundaries of molecular design and functionality.

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